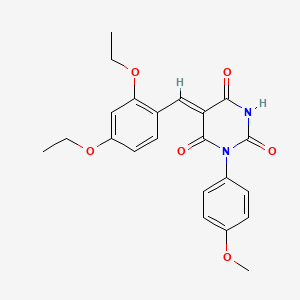![molecular formula C18H26N4O2 B5985644 N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B5985644.png)
N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide, also known as DAPA, is a synthetic compound that has gained significant attention in scientific research. DAPA is a piperidine-based compound that possesses several unique chemical properties. It has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The exact mechanism of action of N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide is not fully understood. However, it has been suggested that this compound acts on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. This compound has also been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors, resulting in anxiolytic and anticonvulsant effects. This compound has also been shown to reduce the activity of voltage-gated sodium channels, resulting in a decrease in neuronal excitability. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. Additionally, this compound has been shown to possess a broad range of pharmacological properties, making it a versatile tool for investigating various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide. One area of interest is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, studies investigating the potential toxicity of this compound and its derivatives are also needed to ensure their safety for use in humans.
合成法
N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide can be synthesized through a multistep process involving the reaction of 1,4-dibromobutane with 6-hydroxy-2-methylpyrimidine-4-carbaldehyde followed by the reaction with piperidine and N,N-diallylacetamide. The final product is obtained after purification and isolation.
科学的研究の応用
N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders. Additionally, this compound has been studied for its potential use in drug discovery, as it can act as a scaffold for the development of new compounds with improved pharmacological properties.
特性
IUPAC Name |
2-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-4-8-22(9-5-2)18(24)13-21-10-6-15(7-11-21)16-12-17(23)20-14(3)19-16/h4-5,12,15H,1-2,6-11,13H2,3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFXVERDBUJBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCN(CC2)CC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide](/img/structure/B5985580.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)

![4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B5985596.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
![N-cyclopropyl-N'-[2-(4-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5985599.png)

![2-[1-cyclohexyl-4-(3,4-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5985607.png)
![[5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B5985618.png)
![N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5985636.png)
![1-cycloheptyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5985638.png)
![1-(4-fluorobenzyl)-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5985649.png)
